molecular formula C9H17NO B13172093 1-(Azepan-2-yl)propan-2-one

1-(Azepan-2-yl)propan-2-one

Cat. No.: B13172093
M. Wt: 155.24 g/mol
InChI Key: BCQWQXUOUYLQGC-UHFFFAOYSA-N
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Description

1-(Azepan-2-yl)propan-2-one (CAS: 1514379-18-0) is a ketone derivative featuring a seven-membered azepane ring attached to a propan-2-one backbone. Its molecular formula is C₉H₁₇NO, with a molecular weight of 155.24 g/mol . The compound is of interest in synthetic organic chemistry and pharmaceutical research due to its unique bicyclic structure, which may influence reactivity and biological activity.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-(azepan-2-yl)propan-2-one

InChI

InChI=1S/C9H17NO/c1-8(11)7-9-5-3-2-4-6-10-9/h9-10H,2-7H2,1H3

InChI Key

BCQWQXUOUYLQGC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1CCCCCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Azepan-2-yl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of azepane with propanone under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined and processed under optimized conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(Azepan-2-yl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(Azepan-2-yl)propan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Azepane Moieties

1-(Azepan-1-yl)-2-methylpropan-2-amine
  • Molecular Formula : C₁₀H₂₂N₂
  • Key Features : The azepane ring is attached to the 1-position of a propan-2-amine group.
  • This compound may serve as a precursor in drug synthesis, particularly for central nervous system targets .
1-(Azepan-1-yl)-2-[(4-bromo-2,6-dimethylphenyl)amino]propan-1-one
  • Molecular Formula : C₁₆H₂₁BrN₂O
  • Key Features : A propan-1-one backbone with an azepane ring and a brominated aromatic substituent.
  • Properties: The bromine atom enhances electrophilic reactivity, while the aromatic amino group enables π-π interactions. This compound is explored in medicinal chemistry for kinase inhibition .

Ketone Derivatives with Heteroatomic Substituents

1-(Allyloxy)-3-(phenylsulfonyl)propan-2-one
  • Molecular Formula : C₁₂H₁₄O₃S
  • Key Features : A sulfone group at the 3-position and an allyloxy group at the 1-position.
  • Properties : The sulfone group acts as a strong electron-withdrawing group, increasing the ketone's electrophilicity. This compound is used in asymmetric catalysis, achieving 95.4% enantiomeric excess (ee) in hydrogenation reactions .
1-(Arylsulfanyl)propan-2-ones
  • Example : 1-(Phenylsulfanyl)propan-2-one
  • Key Features : A sulfur atom linking the aryl group to the ketone.
  • Properties : The sulfur atom facilitates redox reactions, enabling bioreduction to chiral alcohols (e.g., (S)-1-(arylsulfanyl)propan-2-ols ) with high enantioselectivity. This contrasts with the azepane derivative, which lacks redox-active heteroatoms .

Aromatic and Bioactive Propan-2-one Derivatives

1-(3-(tert-Butyl)-4-hydroxyphenyl)propan-2-one
  • Molecular Formula : C₁₃H₁₈O₂
  • Key Features: A phenolic hydroxyl group and a tert-butyl substituent.
  • Properties: The hydroxyl group enhances water solubility via hydrogen bonding.
Arylbenzofuran Lignans (e.g., 1-(6-methoxy-2-(4-methoxyphenyl)benzofuran-5-yl)propan-2-one)
  • Key Features : Propan-2-one fused to a benzofuran ring with methoxy substituents.
  • Properties : These natural product derivatives exhibit antimicrobial activity, with structural rigidity from the benzofuran ring enhancing binding to biological targets .

Thiosemicarbazone Derivatives

1-(p-Tolylhydrazono)-propan-2-one Thiosemicarbazones
  • Example : TSC1 (condensation with thiosemicarbazide)
  • Key Features : Thiosemicarbazone group (-NH-C(=S)-NH₂) attached to the ketone.
  • Properties : Air-stable, water-insoluble, and soluble in polar aprotic solvents (e.g., DMSO). These compounds show ~90–94% corrosion inhibition efficiency on mild steel in acidic media, attributed to metal coordination via sulfur and nitrogen atoms .

Comparative Analysis Table

Compound Molecular Formula Key Functional Groups Physicochemical Properties Applications/Findings References
1-(Azepan-2-yl)propan-2-one C₉H₁₇NO Azepane ring, ketone Limited solubility data Synthetic intermediate
1-(Azepan-1-yl)-2-methylpropan-2-amine C₁₀H₂₂N₂ Azepane ring, amine Basic, hydrogen-bonding capacity CNS drug precursor
1-(Allyloxy)-3-(phenylsulfonyl)propan-2-one C₁₂H₁₄O₃S Sulfone, allyloxy, ketone High electrophilicity Asymmetric catalysis (95.4% ee)
1-(Arylsulfanyl)propan-2-ones C₉H₁₀OS Sulfur, ketone Redox-active Chiral alcohol synthesis
Arylbenzofuran lignans C₁₉H₁₈O₄ Benzofuran, methoxy, ketone Rigid, antimicrobial Antimicrobial agents
Thiosemicarbazones (TSC1) C₁₁H₁₄N₄OS Thiosemicarbazide, ketone Metal-coordinating, corrosion inhibition Corrosion inhibitors (90–94% efficiency)

Key Research Findings and Implications

  • Reactivity Differences : The azepane ring in this compound provides steric bulk but lacks redox or coordination sites, unlike thiosemicarbazones or sulfone derivatives .
  • Biological Applications: Arylbenzofuran lignans and phenolic derivatives demonstrate targeted bioactivity, whereas azepane-containing compounds are more common in synthetic intermediates .
  • Industrial Utility : Thiosemicarbazones outperform azepane derivatives in corrosion inhibition due to their metal-binding capacity .

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